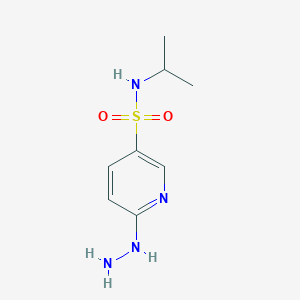

6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide

Description

Propriétés

IUPAC Name |

6-hydrazinyl-N-propan-2-ylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-6(2)12-15(13,14)7-3-4-8(11-9)10-5-7/h3-6,12H,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPVYARBMLFGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CN=C(C=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and hydrazine.

Reaction Conditions: The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the reaction.

Synthetic Routes:

Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It can modulate various signaling pathways, leading to its observed biological effects.

Mechanistic Studies: Detailed mechanistic studies are required to fully understand its mode of action and potential therapeutic applications.

Comparaison Avec Des Composés Similaires

6-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide

- Molecular Formula : C₈H₁₁ClN₂O₂S

- Molecular Weight : 234.70

- Key Difference : Replaces the hydrazinyl group (-NHNH₂) with a chloro (-Cl) substituent.

- Implications :

- The chloro group acts as a leaving group, making this compound more reactive in nucleophilic substitution reactions compared to the hydrazinyl analog.

- Reduced nucleophilicity limits applications in hydrazone-based prodrug strategies.

- Increased hydrophobicity (due to -Cl) may lower aqueous solubility relative to the hydrazinyl derivative .

6-Hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide

- Key Difference : The sulfonamide nitrogen is bonded to a pyridin-2-yl group instead of isopropyl.

- Reduced lipophilicity compared to the isopropyl analog may decrease membrane permeability .

Variations in Sulfonamide Substituents

ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide)

- Molecular Weight : 424.4

- Key Features: Complex substituents (methoxy, nitro, oxadiazole) increase steric bulk and electronic complexity. Measured pKa values: 1.46 and 5.66, indicating ionization under physiological conditions.

- Contrast with Target Compound :

- The target compound’s simpler isopropyl group likely improves solubility compared to ZD4054’s aromatic and heterocyclic substituents.

6-(2-Chloroanilino)-N,N-di(propan-2-yl)pyridine-3-sulfonamide

- Key Difference : Di-isopropyl substitution on the sulfonamide nitrogen.

- Implications :

Research Findings and Functional Implications

Data Tables

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Water) |

|---|---|---|---|---|

| 6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide | C₈H₁₄N₄O₂S | ~230.28 | Hydrazinyl, isopropyl | Not reported |

| 6-Chloro-N-(propan-2-yl)pyridine-3-sulfonamide | C₈H₁₁ClN₂O₂S | 234.70 | Chloro, isopropyl | Not reported |

| ZD4054 | C₁₉H₁₇N₇O₅S | 424.4 | Methoxy, nitro, oxadiazole | 0.12 mg/mL |

Activité Biologique

6-Hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide is a compound of growing interest due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to a pyridine ring, with a sulfonamide moiety that enhances its biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide, exhibit significant antimicrobial properties.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.02 to 12.5 μg/mL against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Activity Against Pathogens : The compound demonstrated notable activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some derivatives achieving MIC values comparable to standard antibiotics .

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 6.25 | |

| Escherichia coli | 12.5 | |

| Candida albicans | 12.5 |

Antiviral Activity

The antiviral potential of 6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide has also been explored, particularly in the context of influenza viruses.

Research Insights:

- Inhibition of Viral Replication : The compound exhibited antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus, with significant reductions in viral load observed in infected models .

- Safety Profile : Toxicity studies in mice indicated a favorable safety profile at high doses (40 mg/kg), suggesting potential for therapeutic applications .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of hydrazine derivatives, including 6-hydrazinyl-N-(propan-2-yl)pyridine-3-sulfonamide.

Notable Results:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation .

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Confirm hydrazinyl (–NH–NH₂) and sulfonamide (–SO₂–N–) groups. The hydrazinyl proton typically appears at δ 3.5–4.5 ppm as a broad singlet .

- FT-IR : Key peaks include N–H stretches (3300–3500 cm⁻¹) and S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.

How do structural modifications (e.g., hydrazinyl group position) affect the compound’s reactivity or biological activity?

Q. Advanced Research Focus

- Positional Isomerism : Shifting the hydrazinyl group to the 4-position (vs. 6-position) reduces electrophilicity, impacting ligand-protein binding in kinase inhibition studies .

- Steric Effects : Bulky substituents on the pyridine ring (e.g., 3,5-dimethyl) hinder coordination in metal-organic frameworks (MOFs), as shown in Pd-complex studies .

What are common impurities encountered during synthesis, and how are they identified?

Q. Basic Research Focus

- Byproducts : Unreacted sulfonyl chloride or over-substituted pyridine derivatives.

- Analytical Methods :

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm resolve hydrazine adducts.

- TLC : Silica gel plates (eluent: EtOAc/hexane, 1:1) detect unreacted intermediates (Rf ≈ 0.3–0.5) .

What strategies resolve contradictions in thermal stability data across different studies?

Q. Advanced Research Focus

- Controlled Replication : Standardize DSC parameters (heating rate: 10°C/min, N₂ atmosphere) to minimize variability .

- In Silico Stability Prediction : MD simulations assess decomposition pathways under varying humidity and temperature conditions .

How is the purity of this compound assessed, and what standards are used?

Q. Basic Research Focus

- Quantitative NMR (qNMR) : Uses certified reference standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity determination .

- Elemental Analysis : Acceptable tolerance: ±0.4% for C, H, N, S.

What role does the hydrazinyl group play in the compound’s coordination chemistry?

Q. Advanced Research Focus

- Ligand Behavior : The hydrazinyl group acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes.

- Case Study : Pyridinyl-hydrazine derivatives exhibit enhanced catalytic activity in oxidation reactions compared to amine analogs .

Notes on Evidence Utilization:

- Data Gaps : Direct studies on the target compound are limited; inferences drawn from structurally related sulfonamides and pyridine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.